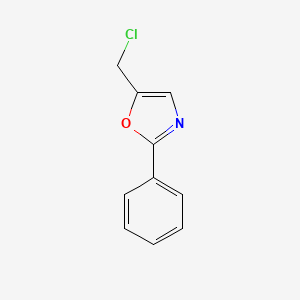

5-(Chloromethyl)-2-phenyl-1,3-oxazole

Description

Overview of the Oxazole (B20620) Ring System in Contemporary Organic Synthesis

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. ijpsonline.comontosight.ai This structural motif is a cornerstone in medicinal and synthetic chemistry, found in a wide array of natural products and pharmacologically active compounds. e-bookshelf.denih.gov Oxazoles are considered important pharmacophores, meaning they are the key structural feature responsible for a molecule's biological activity. nih.gov Their prevalence is noted in drugs such as the anti-inflammatory oxaprozin, the antibacterial sulfamoxole, and the tyrosine kinase inhibitor mubritinib. nih.gov

The oxazole ring is relatively stable and its aromatic character allows it to participate in various chemical reactions. numberanalytics.comwikipedia.org It can undergo electrophilic substitution, typically at the C5 position, especially when activating groups are present on the ring. wikipedia.orgpharmaguideline.comsemanticscholar.org Conversely, nucleophilic substitution is favored at the C2 position, particularly if a good leaving group is attached. wikipedia.orgpharmaguideline.com Furthermore, the diene-like character of the oxazole ring enables it to participate in Diels-Alder cycloaddition reactions, providing a pathway to synthesize pyridine (B92270) derivatives. wikipedia.orgpharmaguideline.com The versatility of the oxazole scaffold makes it a valuable building block for creating complex molecular architectures in organic synthesis. chemmethod.comnih.gov

Importance of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocyclic compounds are indispensable building blocks in modern organic chemistry. nbinno.comsigmaaldrich.com The inclusion of a halogen atom (such as chlorine, bromine, or iodine) on a heterocyclic ring dramatically enhances its synthetic utility. sigmaaldrich.commdpi.com These halogen atoms serve as highly reactive functional groups that can be readily manipulated through various transformations. nbinno.com

One of the primary roles of halogens on a heterocyclic core is to act as a leaving group in nucleophilic substitution reactions. pharmaguideline.com This allows for the introduction of a wide variety of other functional groups. Moreover, halogenated heterocycles are crucial substrates for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular frameworks from simpler precursors.

In the context of medicinal chemistry, halogenation is a key strategy for modifying the properties of a lead compound. nbinno.comresearchgate.netnih.gov Introducing halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly sought after by researchers. nbinno.comresearchgate.net

Specific Academic Significance of the 5-(Chloromethyl)-1,3-oxazole Scaffold in Chemical Research

The 5-(Chloromethyl)-1,3-oxazole scaffold combines the stable, aromatic oxazole core with a highly reactive chloromethyl group at the 5-position. This specific arrangement makes it a particularly valuable intermediate in chemical research, especially for the synthesis of novel organic molecules. ontosight.aismolecule.com The chloromethyl group is an excellent electrophilic site, making it susceptible to attack by a wide range of nucleophiles. smolecule.com

This reactivity allows for facile nucleophilic substitution reactions, where the chlorine atom is displaced by amines, thiols, alkoxides, or other nucleophilic agents. smolecule.com This capability provides a straightforward method for introducing diverse side chains and functional groups onto the oxazole ring, making it a powerful tool for building molecular libraries for drug discovery and materials science. smolecule.com The compound 5-(Chloromethyl)-2-phenyl-1,3-oxazole, in particular, serves as a key starting material for creating more elaborate substituted phenyl-oxazole derivatives, which are explored for their potential biological activities. ontosight.aiprepchem.com The ability to selectively modify the molecule at the chloromethyl position is a key reason for its academic and industrial significance. smolecule.com

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMTXVZVZBKYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567160 | |

| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89102-78-3 | |

| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloromethyl 2 Phenyl 1,3 Oxazole

Classical and Established Protocols for Oxazole (B20620) Ring Construction

Several historical and widely adopted methods for synthesizing the oxazole ring provide a theoretical foundation for producing 5-(Chloromethyl)-2-phenyl-1,3-oxazole. These protocols typically involve the cyclization of acyclic precursors to form the heterocyclic core.

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). ijpsonline.comsynarchive.com The core of this reaction is the cyclodehydration of an α-acylamino ketone, typically promoted by a strong acid. pharmaguideline.comwikipedia.org Common dehydrating agents include sulfuric acid, polyphosphoric acid, phosphorus pentachloride, or phosphorus oxychloride. ijpsonline.compharmaguideline.comijpsonline.com

The mechanism involves the protonation of the acylamino ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. ijpsonline.comacs.org Research has shown that the amide oxygen is incorporated into the ring, while the ketone oxygen is eliminated during the dehydration step. acs.org To synthesize this compound via this method, the required precursor would be N-(1-chloro-3-oxopropan-2-yl)benzamide.

| Reaction | Starting Materials | Key Reagents | Product |

| Robinson-Gabriel Synthesis | N-(1-chloro-3-oxopropan-2-yl)benzamide | H₂SO₄ or POCl₃ | This compound |

Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.orgijpsonline.comdrugfuture.com The reaction is typically performed in dry ether, and the resulting oxazole precipitates as a hydrochloride salt. wikipedia.org This synthesis is a form of dehydration reaction that proceeds under mild conditions. wikipedia.orgijpsonline.com

The mechanism begins with the reaction of HCl with the cyanohydrin to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. wikipedia.org Subsequent tautomerization and elimination of HCl yield the final oxazole product. While traditionally used for 2,5-disubstituted oxazoles where both reactants are aromatic, the synthesis can be adapted. wikipedia.orgdbpedia.org For the target compound, the synthesis would require the reaction of benzaldehyde (B42025) with the cyanohydrin of chloroacetaldehyde.

| Reaction | Starting Materials | Key Reagents | Product |

| Fischer Oxazole Synthesis | Benzaldehyde, 2-chloro-1-cyanoethanol | Anhydrous HCl, Dry Ether | This compound |

The Bredereck reaction provides a route to oxazoles through the reaction of α-haloketones with amides or formamide. ijpsonline.comijpsonline.comslideshare.netbiu.ac.il This method is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction is considered an efficient and economical process for building the oxazole core. ijpsonline.com To apply this methodology for the synthesis of this compound, the necessary precursors would be 1,3-dichloropropan-2-one and benzamide. The reaction would proceed via nucleophilic attack of the amide onto the α-haloketone, followed by cyclization and dehydration.

| Reaction | Starting Materials | Key Reagents | Product |

| Bredereck Reaction | 1,3-Dichloropropan-2-one, Benzamide | Heat | This compound |

Developed in 1972, the Van Leusen oxazole synthesis is a versatile one-pot reaction that produces 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govmdpi.com The reaction proceeds under mild, basic conditions. nih.gov TosMIC is a unique reagent possessing an acidic methylene (B1212753) group, an isocyanide carbon, and a tosyl group which acts as an excellent leaving group. ijpsonline.comorganic-chemistry.orgorganic-chemistry.org

The mechanism involves the base-mediated deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.orgwikipedia.org The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline (B21484). nih.govorganic-chemistry.org The final step is the elimination of the tosyl group (as p-toluenesulfinic acid) to yield the 5-substituted oxazole. ijpsonline.comnih.govvarsal.com To generate this compound, this reaction would utilize benzaldehyde and a modified TosMIC reagent, namely 1-(chloromethyl)-2-isocyano-1-tosylethane.

| Reaction | Starting Materials | Key Reagents | Product |

| Van Leusen Oxazole Synthesis | Benzaldehyde, 1-(chloromethyl)-2-isocyano-1-tosylethane | K₂CO₃, Methanol | This compound |

Directed Synthetic Strategies for this compound

More direct synthetic routes build the oxazole ring from acyclic precursors that already contain the necessary chloro-functionalized carbon. This approach avoids the need for later-stage chlorination of a corresponding alcohol, such as 5-(hydroxymethyl)oxazole.

A specific and direct synthesis of this compound has been reported that exemplifies this strategy. prepchem.com The process begins with the preparation of a diazoketone from chloroacetyl chloride. This acyclic precursor, which contains the required chloromethyl moiety, is then used to construct the oxazole ring.

The key steps are as follows:

Diazoketone Formation : Chloroacetyl chloride is reacted with diazomethane (B1218177) in ether. This reaction forms 1-chloro-3-diazo-propanone, with the evolution of nitrogen gas. prepchem.com

Cyclization with Nitrile : The resulting diazoketone is then added to a solution containing benzonitrile (B105546) and a Lewis acid catalyst, boron trifluoride etherate, in dichloromethane (B109758). The catalyst facilitates the reaction, leading to the cyclization and formation of the oxazole ring, again with the evolution of nitrogen. prepchem.com

Workup and Purification : The reaction mixture is quenched with aqueous sodium hydroxide. The final product is isolated from the organic layer and purified by distillation and column chromatography to yield this compound. prepchem.com

This method directly incorporates the chloromethyl group into the final structure from the initial building block.

| Step | Reactants | Key Reagents/Solvents | Intermediate/Product | Yield |

| 1 | Chloroacetyl chloride, Diazomethane | Ether | 1-Chloro-3-diazo-propanone | Not isolated |

| 2 | 1-Chloro-3-diazo-propanone, Benzonitrile | Boron trifluoride etherate, Dichloromethane | This compound | 22% |

Halogenation of Pre-formed Oxazoles at the C-5 Methyl Position

Direct halogenation of a methyl group at the C-5 position of a 2-phenyl-1,3-oxazole represents a straightforward approach to introduce the chloromethyl functionality. This method typically involves the use of a suitable halogenating agent that can selectively react at the methyl group without compromising the integrity of the oxazole ring. While specific literature on the direct chlorination of 5-methyl-2-phenyl-1,3-oxazole is not extensively detailed, the principles of benzylic and allylic halogenation can be applied by analogy. Radical halogenating agents, such as N-chlorosuccinimide (NCS), are commonly employed for such transformations, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

The reaction conditions, including solvent, temperature, and initiator, are crucial for achieving high selectivity for monochlorination and minimizing side reactions, such as dichlorination or reactions involving the phenyl ring.

Indirect Methods through Functional Group Interconversion on the Oxazole Ring

An alternative and often more controlled route to this compound involves the chemical modification of a pre-existing functional group at the C-5 position of the oxazole ring. A common precursor for this approach is 5-hydroxymethyl-2-phenyl-1,3-oxazole. The hydroxyl group can be readily converted to a chloromethyl group using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, typically carried out in an inert solvent. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. Other reagents, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), can also be employed. The choice of reagent and reaction conditions can be optimized to ensure high yields and purity of the final product.

Another indirect route involves the reduction of a 5-carboxy-2-phenyl-1,3-oxazole or its corresponding ester to the alcohol, followed by chlorination as described above. This multi-step approach offers flexibility in the choice of starting materials.

Advanced and Sustainable Synthetic Approaches Applicable to the Compound

Modern synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. Several of these advanced approaches are applicable to the synthesis of the this compound scaffold.

Metal-Catalyzed Cyclization and Cross-Coupling Methodologies (e.g., Palladium, Copper, Gold Catalysis)

Metal catalysis offers powerful tools for the construction of the oxazole ring with the desired substitution pattern.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be envisioned for the synthesis of 2-phenyl-1,3-oxazoles by forming the bond between the phenyl group and the oxazole ring. nih.gov More direct approaches involve palladium-catalyzed C-H activation of arenes and subsequent annulation with nitriles to form trisubstituted oxazoles. rsc.org A palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides has also been developed for the synthesis of 2,4-disubstituted oxazoles. innovareacademics.in

Copper Catalysis: Copper-catalyzed reactions are particularly prevalent in oxazole synthesis. An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles involves the intramolecular copper-catalyzed cyclization of functionalized enamides. nih.govacs.org Copper(II) triflate has been used to catalyze the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. researchgate.net

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of oxazoles. Gold-catalyzed activation of C-C multiple bonds in alkynes can lead to the formation of α-oxo gold carbene intermediates, which can then react with nitriles to form 2,5-disubstituted oxazoles. rhhz.net A gold-catalyzed regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles also yields fully-substituted oxazoles. nih.gov A highly regioselective gold-catalyzed single oxygen transfer to internal trifluoromethylated alkynes in the presence of nitriles provides 4-trifluoromethylated oxazoles. acs.orgacs.org

The following table summarizes some examples of metal-catalyzed reactions for the synthesis of substituted oxazoles.

| Catalyst | Reaction Type | Starting Materials | Product Type | Ref. |

| Palladium/Copper | Direct Arylation | 4-Aryl/alkyl oxazoles, Aryl bromides | 2,4-Disubstituted oxazoles | innovareacademics.in |

| Copper | Intramolecular Cyclization | Functionalized enamides | 2-Phenyl-4,5-substituted oxazoles | nih.govacs.org |

| Gold | Alkyne Oxidation | Alkynes, Nitriles | 2,5-Disubstituted oxazoles | rhhz.net |

| Gold | [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-Dioxazoles | Fully-substituted oxazoles | nih.gov |

Oxidative Cyclization Reactions for Oxazole Scaffolds

Oxidative cyclization reactions provide another efficient pathway to the oxazole core. These reactions often involve the formation of the oxazole ring through an intramolecular cyclization coupled with an oxidation step. For instance, a palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles. rsc.org In this process, C-N and C-O bonds are formed in a cascade manner. Another example is the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and amines to produce 2,5-disubstituted oxazoles. organic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. This technology is applicable to various steps in the synthesis of this compound, from the formation of the oxazole ring to subsequent functional group manipulations.

The van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), can be significantly expedited using microwave assistance to produce 5-substituted oxazoles. ijpsonline.comacs.orgnih.gov Microwave irradiation has also been successfully employed in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to oxazoles, demonstrating the broad applicability of this technique in heterocyclic chemistry. researchgate.neteurekaselect.com

The table below highlights the advantages of microwave-assisted synthesis compared to conventional heating for oxazole formation.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) | Ref. |

| van Leusen Oxazole Synthesis | Several hours | 5-8 minutes | High | acs.org |

| 2,5-Disubstituted-1,3,4-oxadiazole Synthesis | Hours to days | Minutes | Increased | researchgate.net |

Continuous Flow Synthesis for Scalability and Control

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. durham.ac.ukacs.orgnih.gov The synthesis of oxazoles can be effectively translated to a continuous flow process.

A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, demonstrating the potential for rapid and efficient production of these compounds. durham.ac.ukacs.orgnih.gov This methodology can be adapted for the synthesis of the target compound by carefully selecting the appropriate starting materials and optimizing the flow conditions. The rapid synthesis of oxazolines and their subsequent oxidation to oxazoles has also been achieved under flow conditions, showcasing a multi-step continuous process. rsc.org

Ultrasonication-Mediated Chemical Transformations

The application of ultrasonic irradiation in organic synthesis represents a key advancement in green chemistry, offering benefits such as increased reaction rates, higher yields, and milder reaction conditions. ijpsonline.compreprints.org In the context of oxazole synthesis, ultrasonication promotes efficient formation of the heterocyclic ring. ijpsonline.com For instance, the reaction between benzonitrile and 2-aminoethanol to form 2-phenyloxazoline, a related precursor, proceeds with excellent yield under ultrasonic irradiation in a significantly reduced time frame. ijpsonline.com This methodology leverages acoustic cavitation to create localized high-pressure and high-temperature zones, which accelerates the chemical transformation. While direct synthesis of this compound using this method is not extensively detailed in dedicated literature, the principles underlying ultrasound-assisted synthesis of related 1,3,4-oxadiazole (B1194373) and isoxazole (B147169) derivatives suggest its potential applicability. nih.govresearchgate.net The technique often eliminates the need for harsh catalysts and can reduce solvent volume, aligning with environmentally conscious manufacturing principles. nih.gov

Photoredox Catalysis and Visible-Light Driven Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. This strategy relies on a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates. While specific applications to this compound are not prominently documented, the general utility of this approach for constructing heterocycles is well-established. For example, photocatalytic methods have been developed for the [2+2+2] cyclization of alkynes with nitriles to form pyridines, showcasing the power of this approach in building aromatic rings from simple precursors. semanticscholar.org In the realm of oxazoles, photocatalytic benzylic C-H oxidation followed by cyclization has been shown to produce oxazole derivatives using molecular oxygen as a green oxidant. researchgate.net These metal-free approaches offer a sustainable alternative to traditional transition-metal-catalyzed reactions.

Hypervalent Iodine-Mediated Oxidative Cycloaddition Approaches

Hypervalent iodine (HVI) reagents have become indispensable in organic synthesis due to their low toxicity, stability, and mild reactivity, often mimicking the behavior of transition metals. nih.govbenthamdirect.com They are widely employed in the preparation of oxazoles through oxidative cycloaddition pathways. thieme-connect.comumn.edu One common strategy involves the direct, single-step reaction of ketones with nitriles promoted by an HVI(III) reagent, such as iodosobenzene (B1197198) (PhI=O) or phenyliodine(III) diacetate (PIDA), in the presence of an acid like trifluoromethanesulfonic acid (TfOH). nih.gov Another significant HVI-mediated approach is the oxidative cycloisomerization of N-propargyl amides, where the HVI species activates the carbon-carbon triple bond to facilitate the ring-closing reaction. benthamdirect.com These metal-free methods are highly efficient for creating substituted oxazoles. benthamdirect.comscientificupdate.com

Table 1: Examples of Hypervalent Iodine Reagents in Oxazole Synthesis

| Reagent | Abbreviation | Typical Application |

| Phenyliodine(III) diacetate | PIDA | Direct synthesis of oxazoles from ketones/nitriles |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | α-Sulfoxylation of ketones as a step toward oxazole synthesis |

| Iodosobenzene | PhI=O | Used with an acid to promote cycloaddition for oxazole formation |

Tandem Cycloisomerization/Hydroxyalkylation Strategies

Tandem reactions provide an elegant and efficient pathway to complex molecules by combining multiple transformations into a single synthetic operation. For oxazole synthesis, tandem cycloisomerization/alkylation strategies are particularly effective. mdpi.comacs.org These reactions typically begin with a precursor such as an N-propargylamide. mdpi.com A Lewis acid or transition metal catalyst, for example, Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), activates the alkyne group, promoting a 5-exo-dig intramolecular cyclization to form the oxazole ring. acs.orgresearchgate.net This intermediate is then trapped in situ by an electrophile, such as an aldehyde or ketone, in a hydroxyalkylation or allylic alkylation step. mdpi.comresearchgate.net This approach allows for the direct installation of functionalized side chains at the C5 position of the oxazole ring in a highly atom-economical manner. An efficient one-pot synthesis of substituted oxazoles from propargylic alcohols and amides has been achieved using p-toluenesulfonic acid (PTSA) as a bifunctional catalyst for both propargylation and cycloisomerization. organic-chemistry.org

Analytical Methodologies for Structural Elucidation and Purity Assessment

Confirming the identity and purity of this compound requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques (e.g., Column Chromatography, Flash Chromatography)

Chromatographic methods are essential for the purification of this compound from reaction mixtures. Column chromatography over silica (B1680970) gel is a documented and effective technique for isolating the compound. prepchem.com A specific reported method utilizes dichloromethane (CH₂Cl₂) as the eluant to achieve purification. prepchem.com Flash chromatography, a variation that uses pressure to increase the solvent flow rate, is also commonly employed for rapid and efficient separation. For structurally similar compounds, such as 2-phenylthio-5-bromo-1,3-oxazole, flash silica gel chromatography with a hexane-ethyl acetate (B1210297) solvent system has been successfully used. nih.gov

Table 2: Reported Chromatographic Purification Conditions

| Compound | Technique | Stationary Phase | Eluant/Mobile Phase |

| This compound | Column Chromatography | Silica Gel | Dichloromethane |

| 5-Bromo-2-phenylthio-1,3-oxazole | Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (8:1) |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic analysis provides definitive structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the electronic environment of the protons in the molecule. For this compound, the spectrum shows characteristic signals for the chloromethyl protons, the lone proton on the oxazole ring, and the protons of the phenyl group. prepchem.com ¹³C NMR provides complementary information about the carbon skeleton.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can definitively establish the molecular formula. rsc.org

Table 3: Spectroscopic Data for this compound

| Technique | Data | Assignment | Reference |

| ¹H NMR (CDCl₃) | δ 4.60 (2H, s) | -CH₂Cl | prepchem.com |

| δ 7.10 (1H, s) | CH -4 (oxazole ring) | prepchem.com | |

| δ 7.40 (3H, m) | Phenyl protons (meta, para) | prepchem.com | |

| δ 7.90 (2H, m) | Phenyl protons (ortho) | prepchem.com |

Mechanistic Investigations of Synthetic Pathways to 5 Chloromethyl 2 Phenyl 1,3 Oxazole

Detailed Reaction Mechanisms for Oxazole (B20620) Ring Formation

The formation of the 2,5-disubstituted oxazole ring, the core of 5-(chloromethyl)-2-phenyl-1,3-oxazole, can be achieved through several established synthetic methodologies. Each pathway proceeds through a distinct mechanistic sequence of bond-forming and bond-breaking events.

One direct synthesis of this compound involves the reaction of 1-chloro-3-diazo-propanone with benzonitrile (B105546), catalyzed by a Lewis acid such as boron trifluoride etherate. prepchem.com The 1-chloro-3-diazo-propanone is typically generated in situ from the reaction of chloroacetyl chloride with diazomethane (B1218177). prepchem.com The mechanism commences with the activation of the diazoketone by the Lewis acid, leading to the expulsion of nitrogen gas and the formation of a reactive acylcarbene or a related intermediate. This electrophilic species is then intercepted by the nitrogen atom of benzonitrile. The subsequent intramolecular cyclization, involving the nucleophilic attack of the oxygen atom onto the nitrile carbon, followed by rearrangement, yields the stable aromatic oxazole ring.

Other classical and modern methods for forming the 2,5-disubstituted oxazole core include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of a 2-acylamino ketone. thepharmajournal.comwikipedia.orgpharmaguideline.com The mechanism is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of its carbon atom. An intramolecular nucleophilic attack by the enol form of the adjacent ketone onto the amide carbon forms a five-membered cyclic intermediate (an oxazoline (B21484) derivative). Subsequent dehydration, driven by acidic conditions and heat, leads to the formation of the aromatic oxazole ring. pharmaguideline.com

Van Leusen Oxazole Synthesis: This versatile method allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov The reaction is base-mediated, starting with the deprotonation of the active methylene (B1212753) group of TosMIC. nih.gov The resulting carbanion acts as a nucleophile, attacking the aldehyde carbonyl to form an alkoxide intermediate. This intermediate undergoes an intramolecular cyclization via nucleophilic attack of the alkoxide on the isocyanide carbon, forming a 5-hydroxyoxazoline. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which results in the aromatization of the ring to yield the 5-substituted oxazole. nih.gov

Metal-Free Iodine-Catalyzed Cyclization: An efficient approach for synthesizing 2,5-disubstituted oxazoles involves an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.orgresearchgate.net This process can utilize readily available starting materials like aromatic aldehydes and 2-amino-1-phenylethanone. organic-chemistry.orgresearchgate.net The proposed mechanism involves the formation of an imine from the condensation of the aldehyde and the amino ketone, followed by tautomerization to an enamine. Molecular iodine then likely facilitates an intramolecular cyclization and subsequent oxidation to furnish the aromatic oxazole product, avoiding the need for metal catalysts. organic-chemistry.org

Catalytic Roles and Ligand Effects in Metal-Mediated Syntheses

Metal-mediated reactions offer powerful and highly selective pathways to substituted oxazoles. The catalyst's metal center and its associated ligands play crucial roles in activating substrates, controlling reaction pathways, and determining the final product's structure and yield.

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to construct oxazole systems. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as tri(2-furyl)phosphine (B125338) results in 2,5-disubstituted oxazoles. organic-chemistry.org The catalytic cycle is thought to involve oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination and insertion of the alkyne (of the N-propargylamide), and subsequent intramolecular cyclization and reductive elimination to yield the oxazole and regenerate the catalyst. organic-chemistry.org Ligands are critical in these processes; task-specific phosphine ligands have been shown to control the regioselectivity of direct arylation of the oxazole ring. organic-chemistry.org The use of polar solvents tends to favor C-5 arylation, while nonpolar solvents favor C-2 arylation, an effect modulated by the interaction between the ligand, solvent, and substrates. organic-chemistry.org

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes toward nucleophilic attack. A common strategy for synthesizing 2,5-disubstituted oxazoles is the gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org This reaction proceeds through a key gold-carbene intermediate generated from the alkyne. organic-chemistry.org The choice of ligand, often an N-heterocyclic carbene (NHC) like IPr, can significantly influence the catalyst's stability and reactivity. bham.ac.uk In some cases, gold catalysis can be used to achieve regiodivergent synthesis; for example, the reaction of 1,4,2-dioxazoles with alkynyl thioethers can be directed to form either 5-sulfenyl or 4-sulfenyl oxazoles by switching between a gold catalyst and a Brønsted acid, respectively. bham.ac.uk

Copper Catalysis: Copper catalysts are employed in various oxidative cyclization and annulation reactions. An efficient copper-catalyzed [3+2] annulation/olefination cascade provides a route to oxazoles through an α-phosphonium copper carbenoid intermediate. organic-chemistry.org Copper catalysis is also effective in the synthesis of 2,5-disubstituted oxazoles from alkenes and azides through a complex cascade involving cycloaddition, ring cleavage, and aerobic oxidative dehydrogenative cyclization. rsc.org

Cobalt Catalysis: Cobalt(III) catalysis enables the synthesis of 2,5-disubstituted oxazoles via a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org This reaction proceeds under mild conditions through an internal oxidation pathway and demonstrates a broad substrate scope. rsc.org

| Catalyst System | Reaction Type | Role of Metal/Ligand | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Tri(2-furyl)phosphine | Coupling/Cyclization | Catalyzes coupling of N-propargylamides and aryl iodides; phosphine ligand stabilizes the Pd center and modulates reactivity. | organic-chemistry.org |

| IPrAuNTf₂ (NHC-Gold Complex) | Annulation | Activates alkynes via π-coordination, facilitates nucleophilic attack, and can control regioselectivity. The NHC ligand provides stability. | bham.ac.uk |

| Copper(I)/Copper(II) salts | Oxidative Cyclization/Annulation | Mediates oxidative C-O bond formation and facilitates cascade reactions. Often ligand-free systems are effective. | rsc.orgorganic-chemistry.org |

| Co(III) complexes | [3+2] Cycloaddition | Catalyzes the cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. | rsc.org |

| Iodine (I₂) | Tandem Oxidative Cyclization | Acts as a metal-free catalyst, likely activating substrates for intramolecular cyclization and subsequent oxidation. | organic-chemistry.orgresearchgate.net |

Exploration of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species, including reaction intermediates and transition states. While detailed computational studies on the transition states for the synthesis of this compound are not widely reported, several key intermediates in related oxazole syntheses have been proposed or identified.

Oxazoline Intermediates: In the van Leusen synthesis, a 5-hydroxyoxazoline is a crucial, isolable or observable intermediate that forms after the initial cycloaddition. nih.gov Its subsequent elimination of p-toluenesulfinic acid is the key aromatization step. Similarly, the Robinson-Gabriel synthesis proceeds through a cyclic oxazoline-type intermediate prior to dehydration. rsc.org

Gold-Carbene Intermediates: In gold-catalyzed reactions involving alkynes, the formation of a highly reactive gold-carbene species is a pivotal step. organic-chemistry.org This intermediate is a powerful electrophile that readily engages in annulation reactions with nitriles to construct the oxazole ring. organic-chemistry.org

Acylpyridinium Salts: When carboxylic acids are used as starting materials, they often require activation. The use of reagents like DMAP-Tf can generate a reactive acylpyridinium salt in situ. nih.gov This salt serves as a potent acylating agent that reacts with a suitable nucleophile (e.g., a deprotonated isocyanide) to initiate the cyclization cascade leading to the oxazole product. nih.gov

Ketenimine Intermediates: In some base-induced transformations of substrates like 2H-azirines to form oxazoles, the intermediacy of a ketenimine has been suggested through both experimental and computational evidence. organic-chemistry.org This intermediate would undergo subsequent nucleophilic addition and cyclization to form the heterocyclic ring.

Studies on Regioselectivity and Stereocontrol in Synthesis

The synthesis of this compound requires precise control over the placement of the phenyl group at the C-2 position and the chloromethyl group at the C-5 position. This control of atomic connectivity is known as regioselectivity. As the target molecule is achiral, stereocontrol is not a factor in its direct synthesis.

The regiochemical outcome of oxazole synthesis is often predetermined by the choice of starting materials and reaction pathway.

In the Robinson-Gabriel synthesis , the substitution pattern is unequivocally set by the structure of the starting 2-acylamino ketone. wikipedia.orgpharmaguideline.com To obtain a 2-phenyl-5-(chloromethyl) substituted oxazole, one would need to start with an N-benzoyl derivative of an aminoketone bearing the chloromethyl moiety.

The Van Leusen reaction typically yields 5-substituted oxazoles from aldehydes. nih.gov To form a 2,5-disubstituted oxazole using this family of reactions, a modified approach or different starting materials would be necessary.

In the direct synthesis of this compound from benzonitrile and 1-chloro-3-diazo-propanone, the regiochemistry is inherently controlled. prepchem.com The nitrile nitrogen and carbon become the N-3 and C-2 atoms of the oxazole, respectively, incorporating the phenyl group at C-2. The diazoketone fragment provides the remaining C-4, C-5, and O-1 atoms, placing the chloromethyl group at C-5.

In metal-catalyzed reactions, regioselectivity can be dynamically controlled by the reaction conditions. A prime example is the palladium-catalyzed direct arylation of a pre-formed oxazole ring. Research has shown that it is possible to selectively functionalize either the C-2 or C-5 position by carefully selecting the phosphine ligand and solvent. organic-chemistry.org This demonstrates a sophisticated level of regiocontrol where the catalyst system directs the reaction to one of two possible reactive sites on the same molecule, a powerful tool for the synthesis of specifically substituted oxazoles. organic-chemistry.org Similarly, gold-catalyzed reactions have shown regiodivergent outcomes based on the precise nature of the catalyst and additives, allowing selective formation of different constitutional isomers. bham.ac.uk For the synthesis of 2,5-disubstituted oxazoles via iodine-catalyzed oxidative cyclization, the regioselectivity is generally high, dictated by the condensation pattern of the initial aldehyde and amino ketone components. organic-chemistry.org

Reactivity and Derivatization Strategies of the Chloromethyl Moiety in 5 Chloromethyl 2 Phenyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary reaction pathway for the derivatization of 5-(chloromethyl)-2-phenyl-1,3-oxazole involves the nucleophilic substitution of the chloride, which is an excellent leaving group. These reactions typically proceed via an SN2 mechanism, facilitated by the electron-withdrawing nature of the adjacent oxazole (B20620) ring which stabilizes the transition state. A variety of nucleophiles can be employed to forge new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

The chloromethyl group readily undergoes substitution by nitrogen nucleophiles. Reactions with a range of primary and secondary amines, including alkylamines, aromatic amines, and heterocyclic amines, proceed efficiently to yield the corresponding 5-(aminomethyl)-2-phenyl-1,3-oxazole derivatives. These amination reactions are fundamental for introducing basic nitrogen centers and for building libraries of compounds for medicinal chemistry applications. For instance, studies on the analogous 2-(chloromethyl)-4,5-diphenyloxazole have shown that it serves as an effective scaffold for synthetic elaboration at the methylene (B1212753) position through substitution reactions. nih.gov The reaction of the chloromethyl derivative with (+)-R-α-methylbenzylamine, for example, leads to the formation of the corresponding secondary amine. nih.gov

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloride to form ethers. These reactions are typically conducted under basic conditions to generate the nucleophilic alkoxide or phenoxide in situ. This strategy provides a straightforward route to 5-(alkoxymethyl)- and 5-(aryloxymethyl)-2-phenyl-1,3-oxazole derivatives. The reactivity of 2-(halomethyl)-4,5-diphenyloxazoles with such nucleophiles has been demonstrated, highlighting their utility in preparing a variety of 2-alkoxy-(methyl) oxazoles. nih.gov

Sulfur nucleophiles, which are generally soft and highly nucleophilic, react readily with the chloromethyl group to form thioethers. Reagents such as sodium thiocyanate (B1210189) or sodium thiophenoxide can be used to introduce thiocyanate or arylthio moieties, respectively. nih.gov These reactions are typically high-yielding. nih.gov The resulting 5-((phenylthio)methyl) derivative can be further oxidized to the corresponding sulfone, which is a valuable intermediate for subsequent carbon-carbon bond-forming reactions via stabilized anions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Halomethyl-Oxazoles Note: Data is based on the reactivity of the analogous 2-(halomethyl)-4,5-diphenyloxazole scaffold. nih.gov

| Nucleophile | Reagent(s) | Product Type | Yield |

| Nitrogen Nucleophiles | |||

| (+)-R-α-Methylbenzylamine | Methanol, Reflux | Secondary Amine | 76% (after reduction) |

| Oxygen Nucleophiles | |||

| Methoxide | NaH, Methanol | Methoxy Ether | - |

| Sulfur Nucleophiles | |||

| Thiocyanate | KSCN | Thiocyanate | High |

| Thiophenoxide | Thiophenol, NaH | Phenyl Thioether | High |

| Carbon Nucleophiles | |||

| Malonate Anion | Diethyl malonate, NaH | Malonic Ester Derivative | - |

The displacement of the chloride with a cyanide anion provides a direct route to (2-phenyl-1,3-oxazol-5-yl)acetonitrile. This transformation is significant as the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic systems. While direct studies on this compound are not extensively detailed in some literature, the reaction can be inferred from analogous systems. For example, the reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN) in acetonitrile (B52724) is a well-established method for producing the corresponding arylacetonitriles. beilstein-journals.orgsemanticscholar.org This SN2 reaction serves as a precedent for the expected reactivity of its 1,3-oxazole counterpart. semanticscholar.org In the oxadiazole series, further reaction with excess KCN can lead to di- and tri-alkylation of the acetonitrile product. beilstein-journals.orgsemanticscholar.org

Carbon-carbon bonds can be formed by reacting this compound with soft, stabilized carbanions. A prominent example is the reaction with malonate esters under basic conditions (e.g., using sodium hydride). nih.gov The malonate anion displaces the chloride to yield a diethyl 2-((2-phenyl-1,3-oxazol-5-yl)methyl)malonate derivative. This product is a valuable synthetic intermediate, as the malonic ester moiety can be further manipulated through decarboxylation or other transformations. This C-alkylation strategy has been successfully applied using the more reactive 2-(bromomethyl) analogue of a diaryloxazole in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov

Transition Metal-Catalyzed Coupling Reactions Involving the Chloromethyl Group

Beyond classical nucleophilic substitution, the chloromethyl group of this compound can function as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. The C(sp³)–Cl bond can be activated by catalysts, typically those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds with a variety of coupling partners. This reactivity is analogous to that of benzylic halides. nih.gov

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. nih.gov For example, a pseudobenzylic chloride, 2-(chloromethyl)-2,1-borazaronaphthalene, has been shown to effectively couple with potassium (hetero)aryl- and alkenyltrifluoroborates in Suzuki-Miyaura type reactions. nih.gov Similarly, Sonogashira-type couplings with terminal alkynes are also feasible, providing access to propargyl-substituted derivatives. nih.gov These precedents strongly suggest that this compound could participate in similar palladium-catalyzed reactions. Such transformations would significantly expand its synthetic utility, allowing for the direct connection of the oxazole-methyl unit to various aryl, heteroaryl, alkenyl, and alkynyl fragments, which are common structural motifs in pharmaceuticals and materials science. nih.govmdpi.com

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions Note: These reactions are proposed based on the known reactivity of analogous benzylic and pseudobenzylic halides. nih.gov

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Example) | Expected Product Type |

| Suzuki-Miyaura | Aryl/Alkenylboronic acid or ester | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | 5-(Aryl/Alkenylmethyl)-2-phenyl-1,3-oxazole |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., XPhos-Pd-G2), Base | 5-(Propargyl)-2-phenyl-1,3-oxazole |

| Buchwald-Hartwig | Amine, Amide | Pd catalyst, Ligand, Base | 5-(Aminomethyl)-2-phenyl-1,3-oxazole |

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp²)-C(sp³) bonds, and it can be effectively applied to benzylic halides like this compound. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with the chloromethyl group. rsc.org The reaction provides a direct route to introduce a wide array of aryl and heteroaryl moieties at the C5-methyl position, yielding 5-(diarylmethyl)- or 5-(aryl-heteroaryl-methyl)-2-phenyl-1,3-oxazoles.

Key to the success of this transformation is the selection of an appropriate palladium catalyst, ligand, and base. nih.gov Catalyst systems employing phosphine (B1218219) ligands are common, and the choice of base is crucial to facilitate the transmetalation step without promoting side reactions. nih.gov The reaction is tolerant of a diverse range of functional groups on the incoming boronic acid, making it a highly versatile tool for creating complex molecular architectures. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table is illustrative and based on typical conditions for Suzuki-Miyaura coupling of benzylic chlorides.

| Parameter | Condition | Purpose |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | R-B(OH)₂ (Aryl or Heteroaryl boronic acid) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, XPhos, or PPh₃ | Stabilizes the palladium center and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, or DMF/H₂O | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers |

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Negishi, Stille, and Sonogashira Coupling Adaptations

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can be adapted for the functionalization of the chloromethyl group.

Negishi Coupling : This reaction utilizes organozinc reagents as the nucleophilic partner. The higher reactivity of organozinc compounds compared to organoboron reagents often allows for milder reaction conditions. The preparation of the required organozinc species from the corresponding aryl or heteroaryl halide is a key preliminary step.

Stille Coupling : Stille coupling employs organostannanes (organotin compounds). A significant advantage is its tolerance for a wide variety of functional groups. However, the toxicity and stoichiometric tin byproducts are notable drawbacks.

Sonogashira Coupling : The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org Its direct adaptation for an sp³-hybridized chloromethyl group is not standard. However, a modified, two-step approach can be envisioned where the chloromethyl group is first converted into an organometallic species or a terminal alkyne, which can then participate in a subsequent Sonogashira coupling to form a C(sp³)-C(sp) bond. nih.govrsc.org A more direct, albeit less common, coupling might be achieved under specific catalytic conditions that facilitate the reaction between the benzylic-type halide and a metal acetylide. nih.gov

Other Palladium-Catalyzed Transformations for C-C, C-N, C-O Bond Formation

Beyond traditional cross-coupling reactions, the chloromethyl group is an excellent substrate for other palladium-catalyzed transformations. mit.edu

C-N Bond Formation (Buchwald-Hartwig Amination) : This reaction allows for the formation of C-N bonds by coupling the chloromethyl group with primary or secondary amines, anilines, or N-heterocycles. This provides a direct pathway to a diverse range of amine-containing oxazole derivatives. The choice of palladium precursor and a bulky electron-rich phosphine ligand is critical for achieving high yields and broad substrate scope. labxing.com

C-O Bond Formation (Palladium-Catalyzed Etherification) : Analogous to the Buchwald-Hartwig amination, palladium catalysts can facilitate the coupling of the chloromethyl group with alcohols or phenols to form ethers. nih.gov This method is particularly useful for synthesizing aryl ethers under milder conditions than traditional Williamson ether synthesis. organic-chemistry.org

Table 2: Palladium-Catalyzed C-N and C-O Bond Formation This table illustrates potential nucleophiles for derivatizing the chloromethyl group.

| Bond Type | Nucleophile (H-Nu) | Product Structure |

| C-N | R¹R²NH (Amine) | 5-(Aminomethyl)-2-phenyl-1,3-oxazole |

| C-N | ArNH₂ (Aniline) | 5-(Anilinomethyl)-2-phenyl-1,3-oxazole |

| C-N | Imidazole | 5-(Imidazol-1-ylmethyl)-2-phenyl-1,3-oxazole |

| C-O | R-OH (Alcohol) | 5-(Alkoxymethyl)-2-phenyl-1,3-oxazole |

| C-O | Ar-OH (Phenol) | 5-(Phenoxymethyl)-2-phenyl-1,3-oxazole |

Radical Reactions and Electrophilic Functionalizations

The reactivity of this compound is not limited to transition metal catalysis. The chloromethyl group can participate in radical reactions, while the oxazole ring itself has characteristic electrophilic substitution patterns.

The C-Cl bond of the chloromethyl group can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis, generating a stabilized benzylic-type radical. This radical intermediate can then be trapped by various radical acceptors or participate in chain reactions, leading to further functionalization.

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position due to the directing effects of the ring heteroatoms. semanticscholar.orgtandfonline.com In this compound, this position is already substituted. Therefore, further electrophilic attack on the oxazole ring is sterically and electronically disfavored. Electrophilic substitution would instead be expected to occur on the C2-phenyl ring. The oxazole moiety typically acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring.

Investigating the Influence of the Phenyl Substituent on Reactivity

The 2-phenyl substituent is not merely a passive component of the molecule; it exerts a significant electronic influence on the reactivity of both the oxazole ring and the C5-chloromethyl group. researchgate.net

The phenyl group is generally considered to be electron-withdrawing through an inductive effect (-I) due to the higher electronegativity of sp²-hybridized carbons compared to sp³-hybridized carbons. It can also engage in resonance effects (+M or -M), depending on the demands of the reaction.

Influence on the Chloromethyl Group : The electronic nature of the 2-phenyl group directly impacts the reactivity of the C5-chloromethyl moiety. In reactions involving the C-Cl bond, such as nucleophilic substitution or oxidative addition to a palladium catalyst, the stability of intermediates is crucial. The phenyl group can influence the stability of any partial positive charge that develops on the methylene carbon during a substitution reaction or the stability of radical intermediates. Studies on related substituted 2-phenyl-2-oxazolines have shown that substituents on the phenyl ring significantly alter reaction kinetics, demonstrating the transmission of electronic effects through the heterocyclic system. researchgate.net An electron-withdrawing phenyl group can slightly destabilize a carbocation intermediate at the methylene carbon, potentially slowing down Sₙ1-type reactions, while stabilizing anionic character in the transition state.

Advanced Synthetic Transformations and Applications As Building Blocks

Utilization in the Design and Synthesis of Complex Heterocyclic Architectures

The dual functionality of 5-(chloromethyl)-2-phenyl-1,3-oxazole—comprising a stable aromatic oxazole (B20620) ring and a reactive alkyl halide side chain—provides a powerful platform for constructing intricate heterocyclic systems.

The chloromethyl group at the 5-position is the primary site of reactivity, serving as an electrophilic handle for a wide array of nucleophilic substitution reactions. This reactivity is fundamental to the assembly of diverse poly-substituted oxazole derivatives. The substitution of the chlorine atom allows for the introduction of various functional groups, leading to a library of new compounds with modified properties.

For instance, analogous 2-(halomethyl)oxazoles have been shown to be excellent scaffolds for synthetic elaboration. nih.gov Through substitution reactions, the chloromethyl group can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, respectively. nih.gov This versatility allows for the systematic modification of the oxazole core, enabling structure-activity relationship studies and the fine-tuning of molecular properties.

Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization

| Nucleophile | Reagent Type | Resulting Linkage | Product Class |

| R-O⁻ | Alkoxide/Phenoxide | Ether | 5-(Alkoxymethyl/Aryloxymethyl)-2-phenyl-1,3-oxazoles |

| R-S⁻ | Thiolate | Thioether | 5-(Alkylthiomethyl/Arylthiomethyl)-2-phenyl-1,3-oxazoles |

| R₂NH | Amine | Amine | 5-((Dialkylamino)methyl)-2-phenyl-1,3-oxazoles |

| N₃⁻ | Azide | Azide | 5-(Azidomethyl)-2-phenyl-1,3-oxazole |

| CN⁻ | Cyanide | Nitrile | (2-Phenyl-1,3-oxazol-5-yl)acetonitrile |

These transformations are crucial for building more complex molecules where the oxazole unit serves as a central scaffold. nih.govnih.gov

The oxazole ring itself can participate in reactions leading to more complex, fused heterocyclic systems. Research has demonstrated that oxazole derivatives can undergo ring transformations to produce fused imidazoles. rsc.org For example, γ-keto-oxazoles, which can be synthesized from lithiated oxazoles, react with hydrazine (B178648) to form dihydroimidazo[1,2-b]pyridazines through an intramolecular ring transformation. rsc.org This strategy highlights the potential of the oxazole core to serve as a latent synthon for other heterocyclic systems.

Furthermore, synthetic approaches starting from α,β-unsaturated aldehydes and tosylmethylisocyanides (TosMIC) have been used to generate 5-(ethenyl)oxazole derivatives, which are precursors for fused systems like naphthoxazoles and other fused heterobenzoxazoles. nih.govmdpi.com While not directly starting from this compound, these methods illustrate established pathways where a substituted oxazole is a key intermediate in the construction of polycyclic aromatic systems. The chloromethyl group can be used to build the necessary precursors for such cyclization strategies.

Strategic Role in Scaffold Design for Chemical Space Exploration and Diversification

In medicinal chemistry and drug discovery, the oxazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions. nih.govchemmethod.com this compound is an ideal starting point for scaffold-based drug design, enabling the exploration of chemical space through systematic diversification.

The concept of "scaffold hopping" involves replacing a core molecular structure with another that preserves essential pharmacophoric features, and oxazoles are often used in such strategies. nih.gov The reactive chloromethyl group on the this compound scaffold provides a convenient anchor point for attaching a wide variety of side chains and functional groups, a process known as side-chain diversification. nih.gov This approach allows chemists to rapidly generate large libraries of related compounds with diverse physicochemical properties, which can then be screened for biological activity. A similar strategy has been successfully employed for the combinatorial solid-phase synthesis of diversified 5-(hydroxymethyl)oxazoles, a close structural analog. nih.gov

Table 2: Diversification Strategies from the 5-(Chloromethyl) Oxazole Scaffold

| Reaction Type | Reagents | Resulting Functionality | Application |

| Etherification | Phenols, Alcohols | Aryl/Alkyl Ethers | Modulating lipophilicity and hydrogen bonding capacity |

| Thioetherification | Thiols | Thioethers | Introducing sulfur-based functionalities |

| C-C Bond Formation | Malonates, Cyanides | Extended Carbon Chains | Probing larger binding pockets, creating new scaffolds |

| Amination | Primary/Secondary Amines | Substituted Amines | Introducing basic centers and hydrogen bond donors/acceptors |

This strategic diversification is essential for lead optimization, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Application in the Development of Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. Heterocyclic compounds are frequently incorporated into ligand structures to coordinate with metal centers and influence the catalyst's activity and selectivity. The this compound scaffold is a promising precursor for creating new classes of ligands.

By reacting the chloromethyl group with appropriate nucleophiles, functional groups capable of metal coordination can be introduced. For example, reaction with secondary amines (e.g., those containing pyridine (B92270) or pyrazole (B372694) moieties) or thiols can yield multidentate ligands that can chelate to a metal center. The oxazole nitrogen atom itself can also act as a coordination site. The ability to systematically vary the substituents attached to the chloromethyl position allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can optimize the performance of the resulting catalyst. The synthesis of various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles demonstrates the feasibility of introducing such coordinating groups. nih.gov

Exploration in Organic Materials Science Research (e.g., Precursors for Optoelectronic Compounds)

Organic materials with tailored electronic and photophysical properties are at the forefront of research in materials science, with applications in devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). researchgate.netnbinno.com Heterocyclic aromatic compounds form the core of many of these materials due to their rigid structures and tunable electronic energy levels (HOMO/LUMO). researchgate.net

This compound possesses key features that make it an attractive precursor for optoelectronic materials. Its structure contains both a phenyl and an oxazole ring, contributing to a conjugated π-system. The chloromethyl group serves as a versatile synthetic handle to attach other electronically active moieties. For instance, it can be used to link the oxazole core to other aromatic systems, electron-donating groups, or electron-accepting groups. This modular approach is a common strategy for tuning the optical and electronic properties of organic materials, such as their absorption/emission wavelengths and charge transport capabilities. researchgate.net The ability to create extended, conjugated systems is critical for designing efficient organic semiconductors. dntb.gov.ua

Theoretical and Computational Studies of 5 Chloromethyl 2 Phenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, HOMO-LUMO Analysis)

No specific studies detailing DFT calculations, HOMO-LUMO energy gaps, or molecular orbital analysis for 5-(Chloromethyl)-2-phenyl-1,3-oxazole were found.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

There are no available MEP mapping studies to predict the electrophilic and nucleophilic reactivity sites for this specific compound.

Conformational Analysis and Potential Energy Surface Exploration

Information regarding the conformational analysis or potential energy surface of this compound is not present in the available literature.

Computational Modeling of Reaction Mechanisms and Kinetics

No computational models detailing reaction mechanisms or kinetics involving this compound could be located.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There were no studies found that provide computationally predicted spectroscopic parameters (such as IR, Raman, or NMR spectra) and their correlation with experimental data for this compound.

Conclusion and Future Research Directions

Summary of Current Understanding of 5-(Chloromethyl)-2-phenyl-1,3-oxazole Chemistry

The current body of knowledge on this compound is primarily centered on its synthesis. A documented method involves a multi-step process beginning with the reaction of chloracetyl chloride and diazomethane (B1218177) to generate a diazoketone intermediate. prepchem.com This intermediate is then reacted with benzonitrile (B105546) in the presence of boron trifluoride etherate to yield the final product. prepchem.com

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Chloracetyl chloride, Diazomethane | Ether, 0°C | 1-Chloro-3-diazo-2-propanone | Not isolated | prepchem.com |

The chemical reactivity of this compound is dictated by its two main functional components: the oxazole (B20620) ring and the chloromethyl group.

Chloromethyl Group: The C-5 chloromethyl group is the most reactive site on the molecule for synthetic transformations. The carbon atom is highly electrophilic, making it susceptible to nucleophilic substitution reactions, likely proceeding through an SN2 mechanism. smolecule.com This allows for the facile introduction of a wide variety of functional groups.

Oxazole Ring: The 1,3-oxazole ring is an aromatic system, which imparts stability to the core structure. Electrophilic substitution on the oxazole ring is generally difficult. semanticscholar.org The ring can, however, participate in other transformations such as cycloaddition reactions under specific conditions. smolecule.com

Identification of Persistent Research Gaps and Challenges in Synthetic Methodology

Despite its potential as a synthetic building block, the chemistry of this compound is underdeveloped, with significant gaps and challenges in its synthetic methodology.

Limited Synthetic Routes: There is a scarcity of reported, high-yielding synthetic procedures specifically for this compound. The known method reports a modest yield of only 22%, which is a significant drawback for large-scale synthesis and further investigation. prepchem.com

Hazardous Reagents: The documented synthesis utilizes diazomethane, a substance that is both explosive and highly toxic. prepchem.com This poses significant safety risks and scalability challenges, making the development of alternative, safer synthetic pathways a high priority.

Lack of Optimization: The low yield of the existing method suggests that the reaction may not be optimized or could be prone to side-product formation. A thorough investigation into reaction conditions, catalysts, and purification methods is needed.

General Challenges in Oxazole Synthesis: The synthesis of polysubstituted oxazoles often faces challenges with regioselectivity, where different isomers can be formed. nih.gov Developing methodologies that provide precise control over the substitution pattern on the oxazole ring remains a persistent challenge in the field.

Prospective Development of Novel Chemical Transformations and Derivatizations

The presence of the reactive chloromethyl group is a key feature that allows for extensive derivatization of this compound. This positions the compound as a versatile intermediate for accessing a diverse library of new molecules. Future research could focus on exploiting this reactivity through various nucleophilic substitution reactions.

Table 2: Potential Derivatizations of this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | R₂NH | -CH₂NR₂ | Aminomethyl oxazole |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azidomethyl oxazole |

| Thiol | RSH | -CH₂SR | Thioether |

| Alcohol/Phenol | ROH/ArOH | -CH₂OR / -CH₂OAr | Ether |

| Carboxylate | RCOO⁻ | -CH₂OC(O)R | Ester |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Acetonitrile (B52724) derivative |

The azidomethyl derivative, for instance, could serve as a precursor for synthesizing 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. mdpi.com The phosphonium (B103445) salt could be used to generate a Wittig reagent for olefination reactions. These transformations would significantly expand the chemical space accessible from this starting material.

Strategic Opportunities for Future Academic Research in Oxazole Chemistry

The study of this compound can serve as a launchpad for broader strategic research initiatives in heterocyclic and medicinal chemistry.

Development of Modern Synthetic Methods: There is a clear opportunity to apply modern synthetic strategies to overcome the limitations of the current synthesis. Alternative approaches such as the van Leusen oxazole synthesis, which avoids hazardous reagents like diazomethane, could be explored. semanticscholar.orgnih.gov Furthermore, late-stage C-H functionalization of a more accessible precursor could provide a more efficient and modular route to this and related compounds.

Medicinal Chemistry Exploration: Oxazole-containing compounds are known to exhibit a wide range of biological activities. nih.govchemmethod.com A strategic opportunity lies in the synthesis of a library of derivatives based on the transformations outlined in section 7.3. These new compounds could be subjected to high-throughput screening to identify potential leads for drug discovery programs targeting various diseases. Subsequent structure-activity relationship (SAR) studies could guide the optimization of these hits into potent therapeutic candidates. museonaturalistico.it

Applications in Materials Science: The rigid, aromatic nature of the 2,5-disubstituted oxazole core makes it an attractive building block for functional materials. The chloromethyl group provides a convenient handle for polymerization or for grafting the oxazole unit onto surfaces or into larger macromolecular structures. This could lead to the development of novel polymers, organic semiconductors, or fluorescent probes.

Table 3: Strategic Research Opportunities

| Research Area | Proposed Methodology | Potential Outcome | Significance |

|---|---|---|---|

| Synthetic Chemistry | van Leusen reaction, C-H activation, Flow chemistry | Safer, higher-yielding, and scalable syntheses | Enables broader accessibility for research and development |

| Medicinal Chemistry | Combinatorial synthesis of derivatives, Biological screening, SAR studies | Identification of novel bioactive compounds | Potential for new therapeutics in areas like oncology or infectious disease |

Q & A

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-2-phenyl-1,3-oxazole, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves cyclization reactions or functionalization of pre-existing oxazole scaffolds. For example, chloromethylation of 2-phenyl-1,3-oxazole derivatives can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like polymerization .

- Solvent selection : Dichloromethane or THF is preferred for their inertness and ability to dissolve intermediates .

- Catalysts : Lewis acids like ZnCl₂ may enhance electrophilic substitution at the oxazole’s 5-position .

Post-synthesis, purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify the chloromethyl (–CH₂Cl) group (δ ~4.5–5.0 ppm for –CH₂Cl protons) and aromatic protons (δ ~7.2–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 193.0294 for C₁₀H₈ClNO) and fragmentation patterns .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., oxazole ring planarity and substituent orientation), as seen in related oxazole structures .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

The chloromethyl group is hydrolytically sensitive, requiring anhydrous storage at –20°C in inert atmospheres. Degradation studies show:

- Hydrolysis : In aqueous media, –CH₂Cl converts to –CH₂OH, especially at pH > 6. Stabilizers like molecular sieves or desiccants are recommended .

- Thermal stability : Melting points for analogous oxazoles range from 49–98°C, suggesting thermal decomposition above 100°C .

Advanced Research Questions

Q. What insights do crystal structure analyses provide about the reactivity of this compound?

X-ray data for structurally similar oxazoles (e.g., 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) reveal:

- Packing interactions : Weak C–H···O bonds stabilize the crystal lattice, influencing solubility and melting behavior .

- Dihedral angles : The oxazole ring and phenyl substituent form a dihedral angle of ~8.6°, affecting π-π stacking and electronic conjugation .

These features guide derivatization strategies, such as designing electrophilic substitution at the 5-position .

Q. How does the chloromethyl group’s reactivity compare to bromomethyl analogs in nucleophilic substitution reactions?

- Kinetics : Bromomethyl derivatives (e.g., 5-[4-(bromomethyl)phenyl]-2-phenyl-1,3-oxazole) exhibit faster SN2 reactions due to Br’s lower electronegativity versus Cl .

- Product diversity : Chloromethyl groups are more selective in forming ethers or thioethers, while bromomethyl groups favor cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers reconcile contradictory data regarding the biological activity of this compound derivatives?

Discrepancies often arise from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO vs. ethanol) alter IC₅₀ values .

- Substituent effects : Adding electron-withdrawing groups (e.g., –CF₃) enhances antimicrobial activity but reduces solubility .

Methodological consistency in bioassays and computational modeling (e.g., docking studies) is critical for reproducibility .

Q. What role does the oxazole scaffold play in modulating enzyme inhibition, and how can this be validated experimentally?

The oxazole ring mimics peptide bonds, making it a protease or kinase inhibitor candidate. Validation strategies include:

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using fluorescence-based assays .

- Structure-activity relationships (SAR) : Compare activity of chloromethyl derivatives with methyl or hydroxyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||